Cas no 13431-35-1 (3-Amino-1-propylthiourea)

3-Amino-1-propylthiourea structure
3-Amino-1-propylthiourea structure
商品名:3-Amino-1-propylthiourea
CAS番号:13431-35-1
MF:C4H11N3S
メガワット:133.21524
CID:191409
PubChem ID:1810736

3-Amino-1-propylthiourea 化学的及び物理的性質

名前と識別子

    • Hydrazinecarbothioamide,N-propyl-
    • 1-amino-3-propylthiourea
    • N-PROPYLHYDRAZINECARBOTHIOAMIDE
    • 4-Isopropylthiosemicarbazide
    • 4-n-propylthiosemicarbazide
    • 4-n-propyl-thiosemicarbazide
    • 4-propyl-3-thiosemicarbazide
    • 4-Propyl-thiosemicarbazid
    • 4-propylthiosemicarbazide
    • 4-propyl-thiosemicarbazide
    • AC1LXZ1F
    • AC1Q2Y37
    • CTK4B9091
    • CS-0221666
    • AKOS001061030
    • 13431-35-1
    • Z56985754
    • Hydrazinecarbothioamide, N-propyl-
    • 3-amino-1-propylthiourea
    • n-Propylhydrazinecarbothioamide #
    • SCHEMBL1488883
    • EN300-09728
    • DTXSID20158638
    • 3-Amino-1-propylthiourea
    • インチ: InChI=1S/C4H11N3S/c1-2-3-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8)
    • InChIKey: PVGJRYABTLKMHO-UHFFFAOYSA-N
    • ほほえんだ: C(NC(NN)=S)CC

計算された属性

  • せいみつぶんしりょう: 133.06753
  • どういたいしつりょう: 133.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 73.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.102
  • ふってん: 206.6°Cat760mmHg
  • フラッシュポイント: 78.8°C
  • 屈折率: 1.551
  • PSA: 50.08

3-Amino-1-propylthiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292336-250mg
3-Amino-1-propylthiourea
13431-35-1 95%
250mg
¥2152.00 2023-11-21
Enamine
EN300-09728-0.05g
3-amino-1-propylthiourea
13431-35-1 95%
0.05g
$42.0 2023-10-28
TRC
A630600-100mg
3-Amino-1-propylthiourea
13431-35-1
100mg
$ 50.00 2022-06-07
TRC
A630600-500mg
3-Amino-1-propylthiourea
13431-35-1
500mg
$ 210.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292336-100mg
3-Amino-1-propylthiourea
13431-35-1 95%
100mg
¥1544.00 2023-11-21
1PlusChem
1P007MW0-5g
Hydrazinecarbothioamide,N-propyl-
13431-35-1 95%
5g
$981.00 2023-12-22
Aaron
AR007N4C-2.5g
Hydrazinecarbothioamide,N-propyl-
13431-35-1 95%
2.5g
$717.00 2023-12-16
Enamine
EN300-09728-10g
3-amino-1-propylthiourea
13431-35-1 95%
10g
$1101.0 2023-10-28
1PlusChem
1P007MW0-100mg
Hydrazinecarbothioamide,N-propyl-
13431-35-1 95%
100mg
$134.00 2025-02-22
1PlusChem
1P007MW0-500mg
Hydrazinecarbothioamide,N-propyl-
13431-35-1 95%
500mg
$264.00 2025-02-22

3-Amino-1-propylthiourea 関連文献

3-Amino-1-propylthioureaに関する追加情報

Hydrazinecarbothioamide, N-propyl- (CAS No. 13431-35-1): A Comprehensive Overview

Hydrazinecarbothioamide, N-propyl- (CAS No. 13431-35-1) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The molecular formula of this compound is C₅H₁₂N₂S, reflecting its composition of carbon, hydrogen, nitrogen, and sulfur atoms. These elements combine to form a structure that exhibits both reactivity and stability, making it a valuable intermediate in various chemical transformations.

The n-propyl group in the name of this compound plays a crucial role in determining its chemical properties and reactivity. This alkyl group contributes to the compound's solubility and interaction with other molecules, making it particularly useful in the synthesis of more complex molecules. The presence of the hydrazinecarbothioamide moiety further enhances its utility, as this functional group is known for its ability to participate in various chemical reactions, including condensation and cyclization processes.

In recent years, the study of hydrazinecarbothioamides has seen significant advancements, particularly in their role as intermediates in pharmaceutical synthesis. Researchers have been exploring the potential of these compounds in the development of new drugs targeting various diseases. One notable area of research involves the use of hydrazinecarbothioamides in the synthesis of antimicrobial agents. The unique structural features of these compounds allow them to interact with bacterial enzymes and cell walls, leading to their efficacy against a range of pathogens.

Moreover, hydrazinecarbothioamide derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain modifications of this core structure can enhance its ability to inhibit inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis. The N-propyl group's influence on these properties is particularly noteworthy, as it can modulate the compound's binding affinity and metabolic stability.

The compound's significance extends beyond pharmaceutical applications into the realm of materials science. Researchers have been exploring its use in the development of polymer additives and corrosion inhibitors. The sulfur-containing moiety in hydrazinecarbothioamide contributes to its ability to form stable complexes with metals, which is beneficial in preventing corrosion in industrial settings. Additionally, its reactivity allows for the creation of polymers with enhanced thermal stability and mechanical strength.

Recent advancements in synthetic methodologies have also highlighted the utility of hydrazinecarbothioamide derivatives in catalysis. Researchers have developed novel catalytic systems that utilize these compounds as ligands or intermediates to facilitate various organic transformations. These catalytic processes not only improve reaction efficiency but also reduce waste generation, aligning with the growing emphasis on sustainable chemistry practices.

The N-propyl group's influence on these catalytic applications is particularly interesting. Its size and electronic properties can be fine-tuned to optimize catalytic activity, leading to more efficient and selective reactions. This flexibility makes hydrazinecarbothioamide derivatives highly adaptable for different synthetic needs.

In conclusion, Hydrazinecarbothioamide, N-propyl- (CAS No. 13431-35-1) is a multifaceted compound with significant potential across various fields. Its unique structural features and reactivity make it a valuable tool in pharmaceutical synthesis, materials science, and catalysis. As research continues to uncover new applications for this compound, its importance is likely to grow even further. The ongoing exploration of its derivatives and modifications promises to yield novel insights and advancements that could revolutionize multiple industries.

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